molecular formula C3H4ClN3O2S B1351549 3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole CAS No. 346631-06-9

3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole

Cat. No. B1351549
M. Wt: 181.6 g/mol
InChI Key: BRMRWSWIMLIBBO-UHFFFAOYSA-N
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Scientific Research Applications

Chemical Structure and Synthesis

Studies have explored the synthesis and structural analysis of triazole derivatives, highlighting the effects of substitution on their molecular assembly and interactions. For instance, Dey et al. (2015) conducted a structural study on nimesulide triazole derivatives, analyzing their intermolecular interactions through Hirshfeld surfaces and fingerprint plots, offering insights into the assembly of such compounds based on substitution effects (Dey et al., 2015).

Applications in Electrochemistry

The combination of methanesulfonic acid with 1H-1,2,4-triazole has been studied for its potential as a high-temperature polymer electrolyte membrane fuel cell (PEMFC) electrolyte. Luo et al. (2011) investigated the thermal properties, ionic conductivity, and electrochemical stability of this system, demonstrating its suitability for high-temperature PEMFC applications due to its high ionic conductivity and good thermal stability (Luo et al., 2011).

Biological Activity

The synthesis and in vitro anticancer evaluation of triazole derivatives containing the sulfonyl group have been explored, indicating the potential biological importance of these compounds in medicinal chemistry. Salinas-Torres et al. (2022) described the synthesis and moderate anticancer activity of 2-(phenylsulfonyl)-2H-1,2,3-triazole against various cancer cell lines, highlighting the medicinal potential of triazole derivatives (Salinas-Torres et al., 2022).

Solvation Effects and Ionic Liquids

The solvation effect of 1H-1,2,4-triazole on imidazolium methanesulfonate was investigated by Luo et al. (2012), showing that the addition of triazole could lower the melting point of imidazolium methanesulfonate while maintaining high ionic conductivity. This study suggests the potential use of triazole derivatives as components in electrolytes for applications such as polymer electrolyte membrane fuel cells (Luo et al., 2012).

Antimicrobial Properties

The synthesis and antimicrobial evaluation of sulfur-containing 1,2,4-triazole derivatives have been carried out to explore their potential as antibacterial and antifungal agents. Rao et al. (2014) synthesized several derivatives and screened them for antimicrobial activity, finding some compounds with promising activities, which could lead to the development of new antimicrobial agents (Rao et al., 2014).

Safety And Hazards

3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation5. Safety measures include avoiding breathing dust/fumes/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area5.


properties

IUPAC Name

3-chloro-5-methylsulfonyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClN3O2S/c1-10(8,9)3-5-2(4)6-7-3/h1H3,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMRWSWIMLIBBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC(=NN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389881
Record name 3-Chloro-5-(methanesulfonyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole

CAS RN

346631-06-9
Record name 3-Chloro-5-(methanesulfonyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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